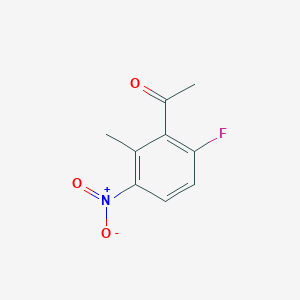
6'-Fluoro-2'-methyl-3'-nitroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Fluoro-2’-methyl-3’-nitroacetophenone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom at the 6’ position, a methyl group at the 2’ position, and a nitro group at the 3’ position on the acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Fluoro-2’-methyl-3’-nitroacetophenone typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a fluorinated aromatic compound using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The resulting product undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3’ position.
Methylation: Finally, the compound is methylated using a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of 6’-Fluoro-2’-methyl-3’-nitroacetophenone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 6’-Fluoro-2’-methyl-3’-nitroacetophenone can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Ammonia, thiols, dimethyl sulfoxide.
Major Products:
Reduction: 6’-Fluoro-2’-methyl-3’-aminoacetophenone.
Oxidation: 6’-Fluoro-2’-carboxy-3’-nitroacetophenone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6’-Fluoro-2’-methyl-3’-nitroacetophenone is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the development of fluorescent probes for imaging applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: In the industrial sector, 6’-Fluoro-2’-methyl-3’-nitroacetophenone is used in the manufacture of specialty chemicals and materials. It is also used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 6’-Fluoro-2’-methyl-3’-nitroacetophenone involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
- 2’-Fluoro-3’-methyl-4’-nitroacetophenone
- 6’-Chloro-2’-methyl-3’-nitroacetophenone
- 6’-Fluoro-2’-ethyl-3’-nitroacetophenone
Comparison: 6’-Fluoro-2’-methyl-3’-nitroacetophenone is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. Compared to its analogs, the presence of the fluorine atom at the 6’ position and the nitro group at the 3’ position provides distinct electronic and steric effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(6-fluoro-2-methyl-3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-5-8(11(13)14)4-3-7(10)9(5)6(2)12/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMRJYLNUMVUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)C)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8064856.png)
![5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B8064860.png)
![5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B8064861.png)
![4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8064866.png)
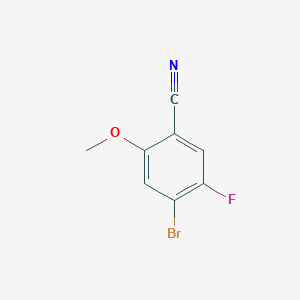
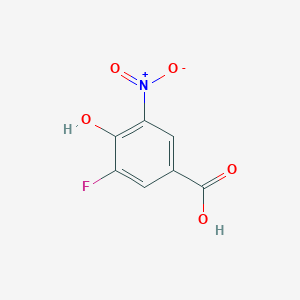
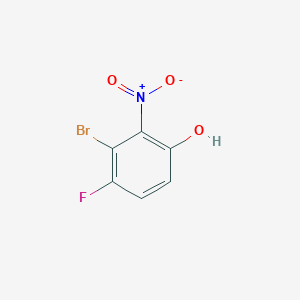
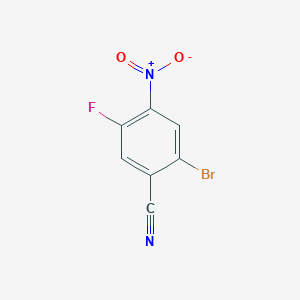
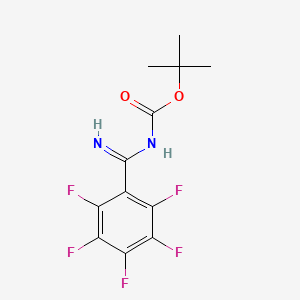
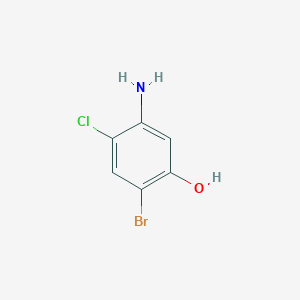
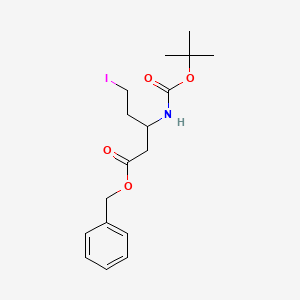

![[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxy-phenyl]azinate](/img/structure/B8064922.png)

